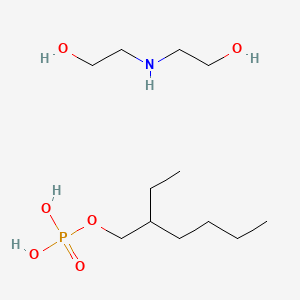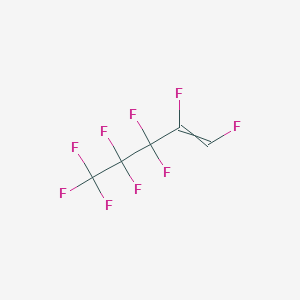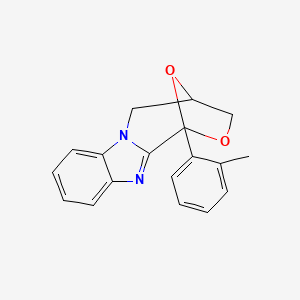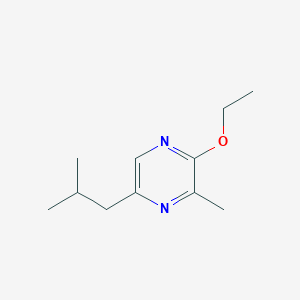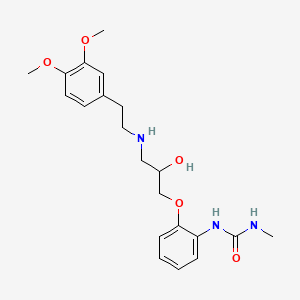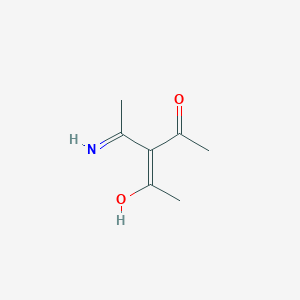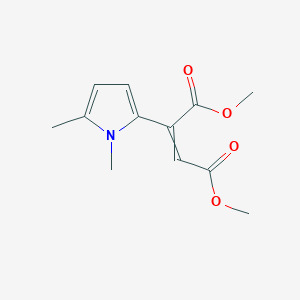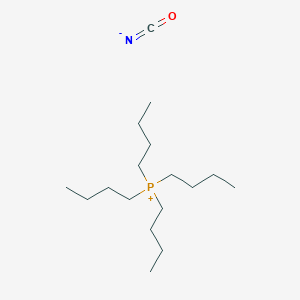
Tetrabutylphosphanium cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylphosphanium cyanate is a chemical compound that belongs to the class of phosphonium salts It is composed of a tetrabutylphosphanium cation and a cyanate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutylphosphanium cyanate can be synthesized through the reaction of tetrabutylphosphanium hydroxide with cyanogen chloride. The reaction typically occurs under mild conditions, with the tetrabutylphosphanium hydroxide acting as a base to deprotonate the cyanogen chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the final product. The use of high-capacity reactors and continuous monitoring of the reaction parameters are essential for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylphosphanium cyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonium cation.
Reduction: Reduction reactions can convert the cyanate anion into other nitrogen-containing species.
Substitution: The cyanate anion can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various cyanate derivatives .
Wissenschaftliche Forschungsanwendungen
Tetrabutylphosphanium cyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrile compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of tetrabutylphosphanium cyanate involves its interaction with molecular targets and pathways within cells. The cyanate anion can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The tetrabutylphosphanium cation may also interact with cell membranes, altering their properties and influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tetrabutylphosphanium cyanate include other phosphonium salts such as tetrabutylphosphanium chloride and tetrabutylphosphanium hydroxide. These compounds share similar structural features but differ in their anionic components.
Uniqueness
Compared to other phosphonium salts, this compound offers unique opportunities for use in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
77307-47-2 |
|---|---|
Molekularformel |
C17H36NOP |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
tetrabutylphosphanium;isocyanate |
InChI |
InChI=1S/C16H36P.CNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
UTVFTMFQTGSGRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C(=[N-])=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




